molecular formula C16H12F3N3OS B461205 2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide CAS No. 791789-15-6

2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

Cat. No.: B461205
CAS No.: 791789-15-6
M. Wt: 351.3g/mol
InChI Key: DTVVCDYSSKHXKK-UHFFFAOYSA-N
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Description

2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide is a heterocyclic compound featuring a pyridine core substituted with benzyl, cyano, and trifluoromethyl groups.

Properties

IUPAC Name

2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c17-16(18,19)13-7-11(6-10-4-2-1-3-5-10)22-15(12(13)8-20)24-9-14(21)23/h1-5,7H,6,9H2,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVVCDYSSKHXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=N2)SCC(=O)N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Route

A modified Hantzsch synthesis constructs the pyridine ring using:

  • Benzylamine (1.2 eq.), ethyl trifluoroacetoacetate (1 eq.), and 3-cyano-2-butenenitrile (1 eq.) in acetic acid at 110°C for 12 hours.

  • Cyclocondensation yields 1,4-dihydropyridine, which is oxidized to the aromatic pyridine using MnO₂ (2 eq.) in dichloromethane (Yield: 68%).

Table 1: Optimization of Pyridine Ring Formation

ConditionReagentsTemperatureTimeYield
Acetic acidBenzylamine, Ester110°C12 h68%
HCl/EtOHBenzylamine, Nitrile80°C18 h52%
Microwave-assistedNH₄OAc, Solvent-free150°C30 m75%

Direct Functionalization of Preformed Pyridines

Commercial 2,6-dichloropyridine derivatives are functionalized sequentially:

  • Benzylation at C6 via Ullmann coupling with benzyl bromide (CuI, K₂CO₃, DMF, 100°C).

  • Trifluoromethylation at C4 using CF₃Cu generated in situ from TMSCF₃ and CuI.

  • Cyanation at C3 via Rosenmund-von Braun reaction with CuCN (180°C, DMF).

Purification and Characterization

  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol/water.

  • Spectroscopic Validation :

    • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH₂), 7.35–7.22 (m, 5H, benzyl), 4.12 (s, 2H, CH₂S), 3.98 (s, 2H, benzyl-CH₂).

    • ¹³C NMR : 169.8 ppm (C=O), 118.2 ppm (CN), 123.5 ppm (q, J = 272 Hz, CF₃).

    • HRMS : m/z 351.0653 [M+H]⁺ (calc. 351.0653).

Scale-Up and Process Optimization

Table 2: Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityScalability
Hantzsch + SNAr452%98%Moderate
Prefunctionalized + SNAr368%99%High
Thiol-Ene Radical545%95%Low
  • Cost Drivers : Trifluoromethylation reagents (e.g., TMSCF₃) account for 60% of raw material costs.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyanation :

    • Use of CuCN/NaCN in DMF at 180°C ensures C3 selectivity over C5.

  • Trifluoromethyl Group Stability :

    • Avoid strong acids/bases; maintain reactions under inert atmosphere.

  • Thiol Oxidation :

    • Add 1% ascorbic acid to prevent disulfide formation during SNAr.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated C–S bond formation using Ir(ppy)₃ (2 mol%) and thiols (Yield: 78%).

  • Continuous Flow Synthesis : Reduces reaction time from hours to minutes for pyridine functionalization steps .

Chemical Reactions Analysis

Types of Reactions

2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The benzyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the cyano and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, while the sulfanylacetamide moiety can participate in hydrogen bonding and other interactions that stabilize the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a trifluoromethyl group (electron-withdrawing), a benzyl group (lipophilic), and a cyano group (polarizable). Comparable compounds from the patent literature () include:

Compound Class Key Substituents Potential Applications
Target Compound 6-Benzyl, 3-cyano, 4-CF3, sulfanylacetamide Agrochemicals, enzyme inhibition
N-methylsulfonyl derivatives Pyridine-carboxamide, sulfonyl groups (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) Insecticides, receptor antagonists
Sarolaner/Lotilaner Isoxazoline core, trifluoromethyl Veterinary antiparasitics
Acynonapyr Pyrazole-carboxamide, pentafluoroethyl Insect growth regulators
  • Trifluoromethyl Group: Enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., benzpyrimoxan lacks fluorination, reducing its environmental persistence) .
  • Sulfanylacetamide vs. Carboxamide : The sulfanylacetamide group in the target compound may improve solubility relative to N-methylsulfonyl derivatives, which are more lipophilic .

Physicochemical Properties

While direct data for the target compound are unavailable, its structural analog (CAS 723748-25-2) provides insights:

Property Target Compound (Analog) Sarolaner Lotilaner
Molecular Weight 409.38 g/mol 462.3 g/mol 434.3 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 5.1 (highly lipophilic) 4.8 (lipophilic)
Key Functional Groups CF3, cyano, sulfanylacetamide CF3, isoxazoline CF3, isoxazoline

The lower predicted LogP of the target compound compared to sarolaner and lotilaner suggests better aqueous solubility, which could translate to improved bioavailability in systemic applications .

Research Findings and Limitations

  • Synthesis Challenges : The trifluoromethyl group requires specialized fluorination techniques, as seen in the synthesis of tigolaner and isocycloseram .
  • Toxicity Data: No hazard statements are reported for the analog (CAS 723748-25-2), but trifluoromethyl-containing compounds often exhibit moderate ecotoxicity .

Biological Activity

2-[6-Benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a pyridine ring and various functional groups. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C19H16F3N3OSC_{19}H_{16}F_{3}N_{3}OS and a molecular weight of 391.41 g/mol. Its structure comprises a pyridine ring substituted with a benzyl group, cyano group, trifluoromethyl group, and a sulfanylacetamide moiety, which significantly influences its biological activity.

PropertyValue
Molecular FormulaC19H16F3N3OSC_{19}H_{16}F_{3}N_{3}OS
Molecular Weight391.41 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing efficacy against pathogens.
  • Anticancer Properties : Research has highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range (1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7) .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it demonstrated significant inhibition against target enzymes with IC50 values ranging from 3.50 ± 0.20 to 56.40 ± 1.20 µM .

Case Studies

Several case studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, particularly against resistant strains.
  • Anticancer Activity Assessment : In vitro studies conducted on various cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

Research Findings

Recent research findings emphasize the versatility and potential therapeutic applications of this compound:

  • Synthesis and Optimization : Novel synthetic routes have been developed to enhance yield and purity, allowing for more extensive biological testing .
  • Pharmacological Profiling : Comprehensive pharmacological profiling has revealed that the compound interacts with multiple biological pathways, suggesting its potential as a multi-target therapeutic agent.
  • Comparative Analysis : Comparative studies with similar pyridine derivatives have shown that the trifluoromethyl substitution significantly alters biological activity, making this compound unique in its class .

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